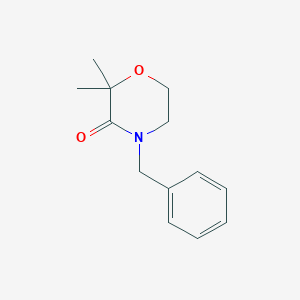
4-Benzyl-2,2-dimethylmorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-2,2-dimethylmorpholin-3-one is an organic compound with a morpholine ring substituted with a benzyl group at the 4-position and two methyl groups at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2,2-dimethylmorpholin-3-one typically involves the reaction of benzaldehyde with ethanolamine in the presence of an alkali and a palladium on carbon (Pd/C) catalyst. The reaction is carried out in methanol under high-pressure conditions. The intermediate product, N-benzylethanolamine, is then cyclized with glyoxylic acid in tetrahydrofuran to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzyl-2,2-dimethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are used under controlled conditions.
Major Products:
Oxidation: Benzyl ketones or carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzyl or halobenzyl derivatives.
Aplicaciones Científicas De Investigación
4-Benzyl-2,2-dimethylmorpholin-3-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Benzyl-2,2-dimethylmorpholin-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparación Con Compuestos Similares
4-Benzylmorpholine: Lacks the dimethyl substitution, leading to different reactivity and biological activity.
2,2-Dimethylmorpholine: Lacks the benzyl group, affecting its chemical properties and applications.
4-Benzyl-2-methylmorpholine: Has only one methyl group, resulting in distinct chemical behavior.
Uniqueness: 4-Benzyl-2,2-dimethylmorpholin-3-one is unique due to the combination of the benzyl and dimethyl groups, which confer specific steric and electronic properties. These features make it a valuable compound in synthetic chemistry and potential therapeutic applications .
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
4-benzyl-2,2-dimethylmorpholin-3-one |
InChI |
InChI=1S/C13H17NO2/c1-13(2)12(15)14(8-9-16-13)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Clave InChI |
ZNHXNXDTCQOGEX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(CCO1)CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















